2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

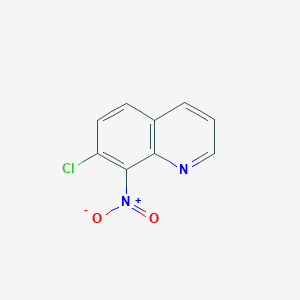

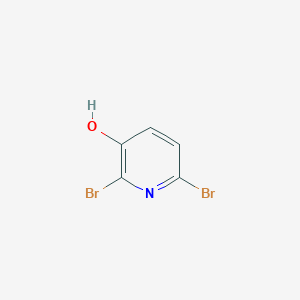

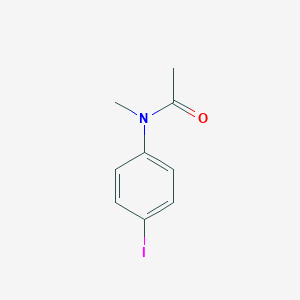

“2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate” is a chemical compound with the CAS Number: 5556-24-1 . It has a molecular weight of 216.21 . The IUPAC name for this compound is dimethyl 3-hydroxy-2,5-thiophenedicarboxylate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8O5S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 216.21 . More specific physical and chemical properties may be found in specialized chemical literature or databases.Aplicaciones Científicas De Investigación

Application in Polymer Science

- Summary of the Application : This compound has been used in the synthesis of bio-based polyamide (bio-PA). The bio-PA was synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine by melt polymerization .

- Methods of Application or Experimental Procedures : The bio-PA was synthesized by melt polymerization. The properties of bio-PA were analyzed by Fourier transform infrared spectrometer (FTIR), nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and thermal gravimetric analysis (TGA) .

- Results or Outcomes : The bio-PA presents high glass transition temperature (Tg) from 150 °C to 180 °C and poor crystallization due to the asymmetric rigid structure of cyclohexane and furan. Its molecular weight is low, ascribing to the large steric hindrance from cyclohexane and furan, and the side reaction of N-methylation and decarboxylation .

Application in Organic Synthesis

- Summary of the Application : This compound has been used in the de novo ring synthesis of thiophenes . Thiophenes are sulfur-containing heterocyclic compounds that are widely used in organic synthesis, materials science, and pharmaceuticals .

- Methods of Application or Experimental Procedures : The synthesis of thiophenes from precursors which do not contain a thiophene ring are reviewed . In the earliest examples of this approach, acetylenic esters, including acetylenedicarboxylic acid esters, were studied. The former produced 5-substituted 3-hydroxythiophene-2-esters while the latter gave rise to 3-hydroxythiophene-2,5-dicarboxylic esters .

Application in Food and Beverage Production

- Summary of the Application : This compound has been identified as a low-molecular-weight pigment formed by the Maillard reaction in soy sauce . It has also been reported as an aroma compound in a model system and a biologically active compound of heated garlic .

- Methods of Application or Experimental Procedures : The compound is formed during the fermentation of soy sauce and in model systems . Although it was formed from cysteine and glucose, it was formed more from cystine and fructose in the model system .

- Results or Outcomes : This compound exists in various kinds of soy sauce and miso as well as in some brown foods and beverages such as roasted bread and beer .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

dimethyl 3-hydroxythiophene-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBGVHMTXFZCBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308218 |

Source

|

| Record name | 2,5-dimethyl 3-hydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate | |

CAS RN |

5556-24-1 |

Source

|

| Record name | 5556-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl 3-hydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)